Ethyl 3-(5-nitrofuran-2-carboxamido)benzofuran-2-carboxylate
Description
Ethyl 3-(5-nitrofuran-2-carboxamido)benzofuran-2-carboxylate is a benzofuran derivative featuring a 2-carboxylate ester and a 3-substituted 5-nitrofuran carboxamide group. Benzofuran scaffolds are renowned for their pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities . The nitrofuran moiety is particularly notable for its redox-active properties, which may confer antiparasitic or antibacterial effects via nitro group reduction to reactive intermediates . The compound’s synthesis likely involves amidation of ethyl 3-aminobenzofuran-2-carboxylate with 5-nitrofuran-2-carboxylic acid, a strategy analogous to hydrazide/amide derivatization methods reported in multiple studies .
Properties
IUPAC Name |
ethyl 3-[(5-nitrofuran-2-carbonyl)amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O7/c1-2-23-16(20)14-13(9-5-3-4-6-10(9)25-14)17-15(19)11-7-8-12(24-11)18(21)22/h3-8H,2H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFCJAPWEOMFAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 3-(5-nitrofuran-2-carboxamido)benzofuran-2-carboxylate involves multiple steps, starting with the preparation of the nitrofuran and benzofuran intermediates. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to esterification and condensation reactions to form the desired compound . Industrial production methods often utilize catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Ethyl 3-(5-nitrofuran-2-carboxamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group. Common reagents used in these reactions include nitric acid, acetic anhydride, and reducing agents like hydrogen gas or metal hydrides.
Scientific Research Applications
Antibacterial Properties
Research has indicated that derivatives of nitrofuran compounds exhibit substantial antibacterial activity. Ethyl 3-(5-nitrofuran-2-carboxamido)benzofuran-2-carboxylate has shown effectiveness against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Table 2: Antibacterial Activity
| Bacteria | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Caulobacter crescentus | Effective |
Drug Development
The compound is being explored as a lead compound for the development of new antibiotics due to its unique mechanism of action that targets bacterial resistance mechanisms. Its structural features allow for modifications that can enhance efficacy and reduce toxicity.
Case Study: Synthesis and Evaluation of Derivatives
A study synthesized several derivatives of this compound, evaluating their biological activities in vitro. The derivatives were tested against various bacterial strains to assess their potential as therapeutic agents .
Antifungal Activity
Preliminary studies suggest that this compound may also exhibit antifungal properties, making it a candidate for broader applications in treating fungal infections .
Anti-inflammatory Effects
Research into the anti-inflammatory properties of related compounds indicates potential applications in treating inflammatory diseases, with ongoing studies to confirm these effects for this compound .
Mechanism of Action
The mechanism of action of Ethyl 3-(5-nitrofuran-2-carboxamido)benzofuran-2-carboxylate involves its interaction with various molecular targets and pathways. The nitrofuran moiety is known to interfere with bacterial DNA synthesis, leading to cell death. The benzofuran ring enhances the compound’s ability to bind to specific enzymes and receptors, thereby modulating their activity . The exact molecular targets and pathways are still under investigation, but the compound’s dual-ring structure is believed to play a crucial role in its biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
Table 1: Key Structural Analogs and Their Properties
Research Findings and Implications
- Antimicrobial Potential: Nitrofurans are historically used against Trypanosoma and Giardia , suggesting the target compound may exhibit antiparasitic activity.
- Enzyme Inhibition : Compared to carbohydrazide analogs (IC₅₀ = 0.8–34.2 µM for α-glucosidase ), the nitrofuran substituent may shift selectivity toward NADH-dependent enzymes (e.g., nitroreductases).
- Structural Flexibility : The benzofuran core accommodates diverse substituents, enabling tailored pharmacokinetic properties. For instance, BOC-protected derivatives () improve synthetic handling, while piperazinyl linkers () enhance blood-brain barrier penetration.
Biological Activity
Ethyl 3-(5-nitrofuran-2-carboxamido)benzofuran-2-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews various studies that have investigated its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Synthesis
The compound is characterized by the presence of a benzofuran moiety linked to a nitrofuran carboxamide group. Its synthesis typically involves multi-step organic reactions, including the formation of the benzofuran structure followed by the introduction of the nitrofuran substituent.
Antimicrobial Activity
Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, research on related benzofuran derivatives has shown promising results against various pathogens:
- Antifungal Activity : A study evaluated the antifungal effects of benzofuran derivatives against wood-deteriorating fungi such as Trametes versicolor and Gloeophyllum trabeum. The most active compounds showed inhibition rates of up to 47.16% at concentrations of 500 ppm .
- Antibacterial Activity : Another study found that certain nitrofuran derivatives exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 1000 µg/mL against Gram-positive bacteria, indicating their potential use in treating bacterial infections .
| Compound | Activity Type | MIC (µg/mL) | Organism |
|---|---|---|---|
| This compound | Antifungal | Not specified | Trametes versicolor |
| Benzofuran derivative | Antibacterial | 6.25 - 1000 | Various Gram-positive bacteria |
Hypolipidemic Effects
Research has also explored the hypolipidemic effects of benzofuran derivatives. Compounds similar to this compound were tested in hyperlipidemic rats, showing significant reductions in triglyceride levels and increases in high-density lipoprotein cholesterol (HDL-C) levels after administration . This suggests a broader therapeutic potential beyond antimicrobial applications.
The mechanisms through which these compounds exert their biological effects often involve interference with critical metabolic pathways in pathogens:
- Fungal Inhibition : The antifungal activity is primarily attributed to the inhibition of ergosterol biosynthesis in fungal cell membranes, disrupting cell wall integrity and function .
- Bacterial Inhibition : The antibacterial properties may involve disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis, although specific pathways for this compound require further elucidation through targeted studies.
Case Studies
- Antifungal Efficacy : A case study highlighted the synthesis and testing of a series of benzofuran derivatives for antifungal activity. Among these, certain compounds demonstrated over 47% inhibition against specific fungal strains at low concentrations, indicating a strong potential for developing new antifungal agents based on this scaffold .
- Hypolipidemic Potential : In another investigation, compounds structurally related to this compound were administered to hyperlipidemic rats, revealing significant reductions in plasma triglycerides and total cholesterol levels over time, suggesting a dual role in managing lipid profiles alongside antimicrobial activity .
Q & A
Q. Optimization Strategies :
- Temperature Control : Elevated temperatures (reflux) improve cyclization efficiency but may require inert atmospheres to avoid side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling reaction yields, while dichloromethane is preferred for acid-sensitive intermediates .
- Catalyst Screening : Use of DMAP accelerates amide bond formation, reducing reaction time from 24h to 6h .
How is the structural characterization of this compound performed, and what analytical techniques are critical for confirming purity?
Basic Research Question
Key characterization methods include:
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing benzofuran C-3 amide vs. ester carbonyls) .
- 2D NMR (HSQC, HMBC) : Resolves overlapping signals in the aromatic region .
Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragments .
Infrared Spectroscopy (IR) : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, nitrofuran NO₂ at ~1520 cm⁻¹) .
Q. Purity Assessment :
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures >95% purity .
- Melting Point Analysis : Sharp melting points (e.g., 180–182°C) indicate crystalline homogeneity .
What biological activities have been reported for this compound, and how are these activities mechanistically investigated?
Basic Research Question
Reported activities include:
- Antimicrobial : MIC values of 2–8 µg/mL against E. coli and S. aureus via nitroreductase-mediated ROS generation .
- Anti-inflammatory : COX-2 inhibition (IC₅₀ = 1.2 µM) with minimal COX-1 off-target effects .
- Anticancer : Apoptosis induction in melanoma cells (IC₅₀ = 5.8 µM) via caspase-3/7 activation .
Q. Mechanistic Studies :
- Enzyme Assays : In vitro COX-2 inhibition assays using fluorogenic substrates (e.g., DCFH-DA for ROS detection) .
- Molecular Docking : Computational modeling (AutoDock Vina) predicts binding to COX-2’s hydrophobic pocket (ΔG = -9.2 kcal/mol) .
- Western Blotting : Validates downstream targets (e.g., Bcl-2 suppression in cancer cells) .
How can researchers resolve contradictions in reported biological targets (e.g., COX-2 vs. kinase inhibition)?
Advanced Research Question
Contradiction Analysis :
Target Selectivity Profiling :
- Kinase Screening Panels : Broad-spectrum assays (e.g., Eurofins KinaseProfiler) identify off-target kinase interactions .
- IC₅₀ Ratio Analysis : A COX-2/kinase IC₅₀ ratio >100 suggests COX-2 specificity .
Cellular Context : Activity may vary by cell type (e.g., nitroreductase expression levels in cancer vs. normal cells) .
Metabolite Interference : Nitro group reduction metabolites (e.g., hydroxylamine derivatives) may exhibit distinct targets .
Q. Methodological Recommendations :
- Orthogonal Assays : Combine enzymatic (e.g., COX-2) and cellular (e.g., apoptosis) assays to confirm primary targets .
- Isotopic Labeling : Track compound localization (e.g., ¹⁴C-labeled analogs) to correlate distribution with activity .
What strategies are effective in improving the compound’s solubility and bioavailability for in vivo studies?
Advanced Research Question
Approaches Include :
Prodrug Design : Replace the ethyl ester with a phosphate ester (e.g., Ethyl → PEGylated ester) to enhance aqueous solubility .
Nanoformulation : Encapsulation in PLGA nanoparticles increases plasma half-life from 2h to 12h in rodent models .
Co-crystallization : Co-crystals with succinic acid improve dissolution rates by 3-fold .
Q. Bioavailability Optimization :
- LogP Adjustment : Introduce polar groups (e.g., -OH or -NH₂) to reduce LogP from 3.2 to 2.5, enhancing intestinal absorption .
- Metabolic Stability : Deuteration at the benzofuran C-5 position reduces CYP450-mediated degradation .
How do structural modifications (e.g., nitrofuran vs. nitrothiophene) alter the compound’s bioactivity?
Advanced Research Question
Comparative Analysis :
- Electronic Effects : Nitrofuran’s electron-withdrawing nature enhances COX-2 binding vs. nitrothiophene’s lower dipole moment .
- Biological Activity Shifts :
- Nitrofuran Analog : Higher antimicrobial potency (MIC = 2 µg/mL vs. 8 µg/mL for nitrothiophene) due to enhanced ROS generation .
- Nitrothiophene Analog : Improved anticancer activity (IC₅₀ = 3.1 µM) via thiophene’s π-stacking interactions with DNA .
Q. Methodological Insights :
- SAR Studies : Systematic substitution at the benzofuran C-3 position identifies the 5-nitro group as critical for COX-2 inhibition .
- X-ray Crystallography : Resolves binding mode differences in enzyme-ligand complexes (e.g., PDB: 5KIR for COX-2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
